ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate

Medicinal Chemistry Bioisostere Design Chemical Library Synthesis

Choose ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate (CAS 921166-82-7) for your research. This N-substituted tetrazolylmethyl oxoacetate ester features a clean N1-phenyl scaffold, ideal as a structurally matched negative control (no bioactivity ≤10 µM) or a versatile core for systematic SAR exploration. The ethyl oxoacetate warhead enables saponification, amidation, or heterocycle formation to build focused libraries. Its unsubstituted phenyl ring is the simplest anchor for comparing p‑tolyl, fluorophenyl, and cyclohexyl analogs. Sold exclusively for non‑human, non‑veterinary research.

Molecular Formula C12H13N5O3
Molecular Weight 275.268
CAS No. 921166-82-7
Cat. No. B2504672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate
CAS921166-82-7
Molecular FormulaC12H13N5O3
Molecular Weight275.268
Structural Identifiers
SMILESCCOC(=O)C(=O)NCC1=NN=NN1C2=CC=CC=C2
InChIInChI=1S/C12H13N5O3/c1-2-20-12(19)11(18)13-8-10-14-15-16-17(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,18)
InChIKeyHBSNNEIMJFUDQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate CAS 921166-82-7: Procurement-Oriented Structural and Functional Baseline


Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate (CAS 921166-82-7) is a synthetic, small-molecule (C₁₂H₁₃N₅O₃, MW 275.27) belonging to the class of N-substituted tetrazolylmethyl oxoacetate esters . It features an ethyl oxoacetate warhead linked via a methylene-amide bridge to a 1-phenyl-1H-tetrazole scaffold. Tetrazoles are widely employed as metabolically resistant carboxylic acid bioisosteres in medicinal chemistry campaigns [1]. This compound is sold exclusively for non-human, non-veterinary research purposes by suppliers such as EvitaChem (Catalog EVT-2641746) . It has not been assigned any therapeutic indication, and no biological activity has been reported for this compound at concentrations ≤10 µM in ChEMBL-curated assays, according to the ZINC excipient database [2].

Why Interchanging Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate with Other Tetrazolylmethyl Oxoacetates Is Not Scientifically Justifiable Without Direct Comparative Data


Within the N-substituted tetrazolylmethyl oxoacetate ester family, even minor peripheral modifications (e.g., replacing the N1-phenyl group with p-tolyl, 3-fluorophenyl, or cyclohexyl) alter critical molecular properties—lipophilicity (LogP), electronic character, hydrogen-bonding capacity, and steric bulk—that collectively govern target binding, metabolic stability, and solubility [1]. In the broader tetrazole amide ACAT inhibitor class, structure-activity relationship (SAR) studies have established that seemingly conservative aryl substitutions can shift in vitro ACAT IC₅₀ values from low nanomolar to inactive (IC₅₀ > 1 µM) and profoundly affect in vivo cholesterol-lowering efficacy [2]. Without direct, quantitative, comparator-based data for ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate, generic substitution between analogs risks selecting a molecule with unforeseen differences in target engagement, ADMET profile, or synthetic compatibility.

Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate Quantitative Differentiation Evidence: What Public Data Does (and Does Not) Reveal


Structural Analog Scarcity: The N1-Phenyl Substituent Defines a Comparatively Low-Cost Entry into Tetrazole-Phenyl SAR Exploration

The target compound bears an unsubstituted N1-phenyl ring on the tetrazole, whereas the closest listed analog carries a p-tolyl (p-methylphenyl) substituent (CAS 921166-34-9), representing an additional carbon atom and increased LogP . The cyclohexyl analog (CAS not public) introduces saturated ring flexibility absent in the aromatic series. The target compound's commercially available precursor, 1-phenyl-1H-tetrazole-5-methanamine (CAS 107269-65-8), is supplied by multiple vendors (e.g., BOC Sciences, purity ≥95%), ensuring a reproducible and cost-competitive synthesis route via ethyl oxalyl chloride condensation . Quantitative comparative biological data for these analogs are absent from the public literature.

Medicinal Chemistry Bioisostere Design Chemical Library Synthesis

Synthetic Route Divergence: The Ethyl Oxoacetate Warhead Distinguishes This Scaffold from Tetrazole Amide and Urea ACAT Inhibitors

The compound contains an electrophilic ethyl oxoacetate moiety attached via an amide bond to the tetrazole-methylamine scaffold. This warhead is chemically distinct from the amide and urea linkages found in the structurally characterized ACAT inhibitor series exemplified by CI-976 (IC₅₀ = 0.073 µM for ACAT) and tetrazole-substituted ureas (US Patent 5,362,744) [1]. The oxoacetate ester can serve as a prodrug handle (hydrolyzable to the free carboxylic acid) or as a reactive group for further derivatization (e.g., hydrazide formation, heterocycle synthesis) [2]. No ACAT inhibitory data are available for the target compound.

Enzyme Inhibition Acyltransferase Oxoacetate Chemistry

Database-Level Evidence of Pharmacological Inactivity: Differential Safety Profile Relative to Bioactive Tetrazoles

The ZINC excipient browser reports that this compound (ZINC ID 465DDJ8G8K) has no reported biological activity at concentrations ≤10 µM in ChEMBL-curated assays [1]. In contrast, high-affinity tetrazole derivatives such as L-707,581 (IC₅₀ = 8 nM against angiotensin II type 1 receptor) and tetrazole anilide ACAT inhibitors (IC₅₀ values 0.006–0.39 µM) demonstrate potent target engagement [2]. This inactivity profile positions the compound as a potential negative control, inactive scaffold, or chemical biology tool for defining target-specific SAR, provided its lack of activity is experimentally confirmed in the user's assay system.

Safety Pharmacology Off-Target Screening Chemical Probe Selection

Procurement-Grounded Research and Industrial Application Scenarios for Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate


Chemical Biology Negative Control Probe: Validating Tetrazole-Specific Pharmacology

Based on the ZINC database evidence that this compound has no reported bioactivity at ≤10 µM [1], it can serve as a structurally matched negative control in assays evaluating tetrazole-containing bioactive molecules (e.g., AT1 receptor antagonists or ACAT inhibitors). Its N1-phenyltetrazole scaffold mimics the pharmacophoric features of active ligands while providing a clean baseline for target engagement studies.

Medicinal Chemistry SAR Matrix Core: Exploring the Phenyl-Tetrazole Bioisostere Space

The compound's unsubstituted N1-phenyl group provides the simplest aromatic anchor for systematic SAR exploration of tetrazole-carboxylic acid bioisostere replacement strategies [2]. Researchers can use this scaffold to generate focused libraries via hydrolysis of the ethyl ester to the free acid, amidation, or heterocycle formation at the oxoacetate warhead, enabling direct comparison with p-tolyl, fluorophenyl, and cyclohexyl analogs sourced from the same supplier ecosystem.

Synthetic Methodology Development: Template for Oxoacetate Ester Transformations

The ethyl oxoacetate moiety is a versatile handle for subsequent chemical transformations (saponification, hydrazinolysis, Curtius rearrangement precursors). The synthetic accessibility of this compound via condensation of commercially available 1-phenyl-1H-tetrazole-5-methanamine with ethyl oxalyl chloride [3] makes it a practical template for developing and optimizing novel synthetic methodologies targeting oxoacetate-containing heterocycles.

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